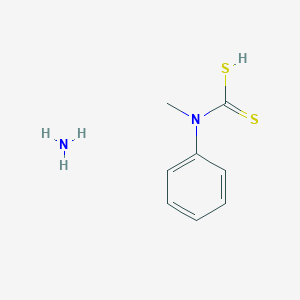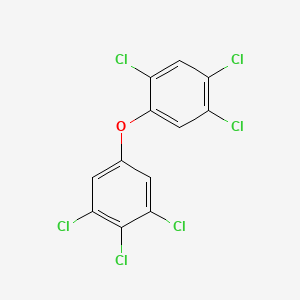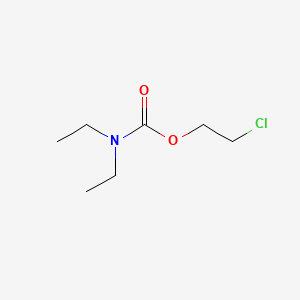
Carbamic acid, diethyl-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, diethyl-, 2-chloroethyl ester is a chemical compound with the molecular formula C7H14ClNO2. It is also known by other names such as 2-chloroethyl diethylcarbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-chloroethyl ester typically involves the reaction of diethylamine with 2-chloroethyl chloroformate. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Diethylamine+2-chloroethyl chloroformate→Carbamic acid, diethyl-, 2-chloroethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, diethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethylamine and 2-chloroethanol.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Diethylamine and 2-chloroethanol.
Substitution: Various substituted carbamates.
Oxidation: Corresponding carbamates.
Reduction: Amines.
Applications De Recherche Scientifique
Carbamic acid, diethyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of carbamic acid, diethyl-, 2-chloroethyl ester involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a stable carbamate-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects. The molecular targets include enzymes such as acetylcholinesterase, which is crucial for nerve function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, methyl-, 2-chloroethyl ester
- Carbamic acid, ethyl-, 2-chloroethyl ester
Uniqueness
Carbamic acid, diethyl-, 2-chloroethyl ester is unique due to its specific structure, which includes two ethyl groups and a 2-chloroethyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in medicine and industry.
Propriétés
Numéro CAS |
20485-87-4 |
|---|---|
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
2-chloroethyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-9(4-2)7(10)11-6-5-8/h3-6H2,1-2H3 |
Clé InChI |
PTINMKIBBSJQMM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


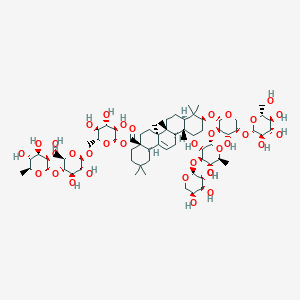
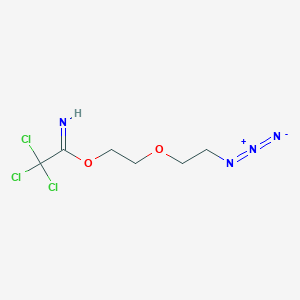

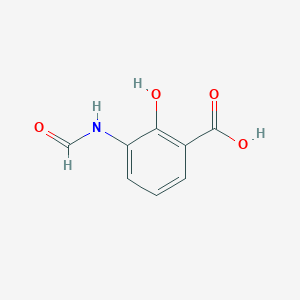
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
![methyl 2-[(E)-hydroxyiminomethyl]-4-methyl-4,5-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B13734869.png)
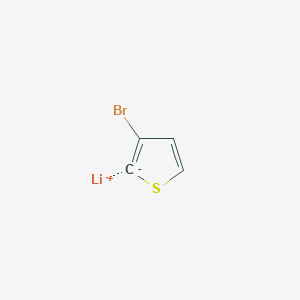
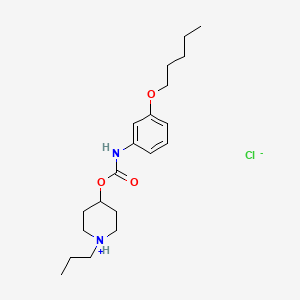



![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)
